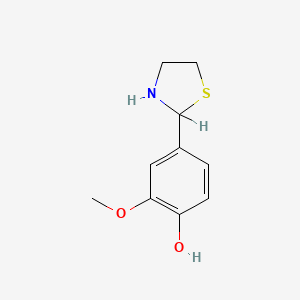

2-Methoxy-4-(1,3-thiazolidin-2-yl)phenol

Descripción general

Descripción

2-Methoxy-4-(1,3-thiazolidin-2-yl)phenol is a heterocyclic compound that features a thiazolidine ring attached to a phenol group. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. The presence of both a thiazolidine ring and a phenol group in its structure contributes to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(1,3-thiazolidin-2-yl)phenol typically involves the reaction of a phenol derivative with a thiazolidine precursor. One common method includes the condensation of 2-methoxyphenol with a thiazolidine-2-thione in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

2-Methoxy-4-(1,3-thiazolidin-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinone derivatives.

Reduction: The thiazolidine ring can be reduced to form thiazolidine-2-thiol derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Thiazolidine-2-thiol derivatives.

Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Biological Activities

Anticancer Properties

Research indicates that compounds similar to 2-Methoxy-4-(1,3-thiazolidin-2-yl)phenol exhibit significant anticancer effects. For example, studies on related compounds like 2-Methoxy-4-vinylphenol show that they can inhibit the proliferation of pancreatic cancer cells by reducing the expression of cell cycle proteins and suppressing migratory activity. This suggests that this compound may also possess similar properties, making it a candidate for further research in cancer therapeutics .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazolidine derivatives have been documented, with implications for treating inflammatory diseases. Compounds with the thiazolidine structure are known to inhibit inflammatory pathways, which could be beneficial in developing treatments for conditions like arthritis or other inflammatory disorders.

Therapeutic Uses

Potential Drug Development

Given its structural characteristics and biological activities, this compound may serve as a lead compound in drug development. Its ability to modulate cell signaling pathways involved in cancer progression positions it as a potential supplement in cancer therapies. Future studies could explore its efficacy in combination with existing treatments to enhance therapeutic outcomes.

Cosmetic Applications

The compound's phenolic structure suggests potential applications in cosmetic formulations. Phenolic compounds are widely used as antioxidants and preservatives in cosmetics due to their ability to scavenge free radicals and inhibit microbial growth. The incorporation of this compound into skincare products could enhance their stability and efficacy.

Data Tables

The following table summarizes key findings related to the applications of this compound and its derivatives:

Case Studies

- Pancreatic Cancer Study : A study demonstrated that related compounds reduced the viability of Panc-1 pancreatic cancer cells by inhibiting specific proteins involved in cell cycle regulation. This suggests that similar thiazolidine derivatives could be explored for their anticancer properties .

- Cosmetic Formulation Research : Research into polymer applications in cosmetics highlights the importance of phenolic compounds like this compound for improving product performance. These compounds can enhance sensory attributes and prolong shelf life due to their antioxidant properties .

Mecanismo De Acción

The mechanism of action of 2-Methoxy-4-(1,3-thiazolidin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the thiazolidine ring can interact with enzymes and receptors. These interactions can modulate biological processes, such as inflammation and cell proliferation, leading to the compound’s observed biological activities.

Comparación Con Compuestos Similares

Similar Compounds

2-Methoxy-4-(1,3-thiazolidin-2-yl)aniline: Similar structure but with an aniline group instead of a phenol group.

2-Methoxy-4-(1,3-thiazolidin-2-yl)benzoic acid: Contains a carboxylic acid group instead of a phenol group.

2-Methoxy-4-(1,3-thiazolidin-2-yl)benzaldehyde: Features an aldehyde group instead of a phenol group.

Uniqueness

2-Methoxy-4-(1,3-thiazolidin-2-yl)phenol is unique due to the presence of both a methoxy group and a phenol group, which contribute to its distinct chemical reactivity and biological activity

Actividad Biológica

2-Methoxy-4-(1,3-thiazolidin-2-yl)phenol is a heterocyclic compound with significant biological potential, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiazolidine ring linked to a phenolic structure, which contributes to its diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound consists of a methoxy group attached to a phenolic ring and a thiazolidine moiety, which enhances its reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The phenolic group can engage in hydrogen bonding and electron transfer reactions, while the thiazolidine ring may interact with enzymes and receptors involved in inflammatory processes and cell proliferation. This dual interaction is believed to modulate several biological pathways, contributing to its therapeutic effects.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In studies comparing its efficacy against various bacterial strains, this compound showed superior activity compared to conventional antibiotics such as ampicillin and streptomycin. The compound was effective against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Comparison |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Better than ampicillin |

| Escherichia coli | 16 µg/mL | Better than streptomycin |

| Candida albicans | 64 µg/mL | Comparable to ketoconazole |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated using carrageenan-induced paw edema in mice. The compound demonstrated significant inhibition of edema formation, suggesting its potential as an anti-inflammatory agent. Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Antioxidant Activity

The antioxidant properties of this compound have been assessed through various assays, including DPPH scavenging and ferric reducing antioxidant power tests. Results indicated that this compound effectively scavenges free radicals and reduces oxidative stress markers in vitro.

| Assay Type | IC50 Value (µM) | Reference Compound |

|---|---|---|

| DPPH Scavenging | 25.5 | Ascorbic Acid (10 µM) |

| Ferric Reducing Power | 30.0 | Trolox (15 µM) |

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer). The compound's IC50 values were recorded at 75.26 µM for HeLa cells, indicating moderate anticancer activity. The presence of the methoxy group on the phenolic ring is believed to enhance its cytotoxicity by facilitating interactions with cancer cell membranes .

Case Studies

- Study on Antimicrobial Efficacy : A comparative study highlighted the effectiveness of this compound against resistant strains of bacteria. The findings suggested that this compound could serve as a lead for developing new antimicrobial agents.

- Anti-inflammatory Research : In an animal model for arthritis, treatment with this compound resulted in reduced swelling and pain scores compared to controls. This study supports its potential application in treating inflammatory diseases.

- Antioxidant Assessment : A recent investigation into the antioxidant capacity revealed that derivatives of this compound could potentially be developed into nutraceuticals aimed at oxidative stress-related conditions.

Propiedades

IUPAC Name |

2-methoxy-4-(1,3-thiazolidin-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-13-9-6-7(2-3-8(9)12)10-11-4-5-14-10/h2-3,6,10-12H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBGBCQCAFWNDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2NCCS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10913011 | |

| Record name | 2-Methoxy-4-(1,3-thiazolidin-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10913011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98896-96-9 | |

| Record name | 2-(4-Hydroxy-3-methoxyphenyl)thiazolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098896969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-4-(1,3-thiazolidin-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10913011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.